盐酸伐地那非三水合物
描述
Vardenafil hydrochloride trihydrate is the hydrochloride salt form of vardenafil, a benzenesulfonamide derivative and phosphodiesterase type 5 (PDE5) inhibitor with vasodilatory activity . It selectively inhibits PDE5, thus inhibiting the degradation of cyclic guanosine monophosphate (cGMP) found in the smooth muscle of the corpus cavernosa and corpus spongiosum of the penis . This inhibition of cGMP degradation results in prolonged muscle relaxation, vasodilation, and blood engorgement of the corpus cavernosa, thereby prolonging penile erection .
Synthesis Analysis
The synthesis process of Vardenafil hydrochloride is carried out in 3 steps followed by crystallization and drying procedures . Despite its favorable solubility in aqueous solutions of low pH, Vardenafil HCl 3H2O is milled to achieve optimal homogeneity of drug product powder blends, especially for the lower dose strengths .
Molecular Structure Analysis
The crystal structure of Vardenafil hydrochloride trihydrate has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques .
Chemical Reactions Analysis
A comprehensive stability study of Vardenafil has been conducted . The study reveals that Vardenafil is prone to degrade in sunlight, thermal and hydrolysis, while stable in oxidation .
Physical and Chemical Properties Analysis
Vardenafil hydrochloride trihydrate has a molecular formula of C23H39ClN6O7S and a molecular weight of 579.1 g/mol . It is soluble in DMSO .
科学研究应用
勃起功能障碍治疗
盐酸伐地那非三水合物是一种有效的、选择性的cGMP特异性磷酸二酯酶5型(PDE5)抑制剂。 它在临床上用于治疗勃起功能障碍 {svg_1}.
2. 溶解速率和渗透性的增强 研究表明,盐酸伐地那非的无定形形式及其与羟丙基甲基纤维素(HPMC)和β-环糊精(β-CD)等赋形剂的组合可以增强药物的溶解速率和渗透性 {svg_2}. 这可能导致更强的药理作用 {svg_3}.
3. 口腔崩解膜(ODFs)的开发 盐酸伐地那非三水合物已被用于口腔崩解膜(ODFs)的开发。 这些ODFs具有先进的溶解度、适口性和生物利用度,为勃起功能障碍提供了快速反应和按需口服治疗 {svg_4}.
4. 用于质量测试和分析 盐酸伐地那非三水合物用作USP参考标准,用于USP药典中规定的特定质量测试和分析 {svg_5}.
5. 溶解和控释策略研究 正在研究盐酸伐地那非三水合物用于难溶性药物的溶解和控释策略 {svg_6}.
理化性质的改善
作用机制
- Vardenafil hydrochloride trihydrate is a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5) . PDE5 is primarily found in the corpus cavernosum tissue around the penis.
- Vardenafil inhibits PDE5, preventing the breakdown of cGMP. This allows increased blood flow into the penis, resulting in an erection .
Target of Action
Mode of Action
安全和危害
未来方向
生化分析
Biochemical Properties
Vardenafil hydrochloride trihydrate plays a crucial role in biochemical reactions by inhibiting the enzyme PDE5. This inhibition prevents the degradation of cGMP, a molecule that mediates smooth muscle relaxation. During sexual stimulation, NO is released from nerve endings and endothelial cells in the corpus cavernosum, activating the enzyme guanylate cyclase. This activation increases the synthesis of cGMP, which in turn causes the smooth muscle cells to relax and blood to flow into the penis . Vardenafil hydrochloride trihydrate interacts with PDE5 more selectively compared to other PDE isoforms, although its selectivity is lower than that of tadalafil .
Cellular Effects
Vardenafil hydrochloride trihydrate affects various types of cells and cellular processes. It influences cell function by increasing cGMP levels, which leads to the relaxation of smooth muscle cells in the corpus cavernosum. This relaxation facilitates increased blood flow and erection. Additionally, the compound has been evaluated for its potential use in treating pulmonary arterial hypertension by promoting vasodilation in the pulmonary arteries . The impact on cell signaling pathways includes the activation of guanylate cyclase and the subsequent increase in cGMP synthesis .
Molecular Mechanism
The molecular mechanism of action of vardenafil hydrochloride trihydrate involves the inhibition of PDE5, which is responsible for the degradation of cGMP. By inhibiting PDE5, vardenafil hydrochloride trihydrate increases the levels of cGMP in the smooth muscle cells of the corpus cavernosum. This elevated cGMP level leads to the relaxation of smooth muscle cells and increased blood flow . The binding interactions with PDE5 are highly selective, making vardenafil hydrochloride trihydrate a potent inhibitor of this enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of vardenafil hydrochloride trihydrate have been studied over time to assess its stability, degradation, and long-term effects on cellular function. Studies have shown that vardenafil hydrochloride trihydrate is prone to degradation under certain conditions, such as exposure to sunlight, thermal stress, and hydrolysis, while it remains stable under oxidative conditions . The stability of the compound is crucial for its efficacy and safety in clinical use.
Dosage Effects in Animal Models
The effects of vardenafil hydrochloride trihydrate vary with different dosages in animal models. In conscious rabbits, intravenous administration of vardenafil hydrochloride trihydrate induced dose-dependent penile erections. The efficacy of the compound was potentiated by the simultaneous administration of the nitric oxide donor sodium nitroprusside, which significantly reduced the minimal effective dose . High doses of vardenafil hydrochloride trihydrate have been associated with adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
Vardenafil hydrochloride trihydrate is involved in metabolic pathways that include the inhibition of PDE5 and the subsequent increase in cGMP levels. The major circulating metabolite, N-desethylvardenafil (M1), results from desethylation at the piperazine moiety of vardenafil. This metabolite has a plasma concentration of approximately 26% of that of the parent compound . The metabolic pathways of vardenafil hydrochloride trihydrate are essential for understanding its pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of vardenafil hydrochloride trihydrate within cells and tissues involve extensive tissue distribution. The mean steady-state volume of distribution (Vss) for vardenafil is 208 liters, indicating its extensive distribution in tissues . Vardenafil hydrochloride trihydrate and its major circulating metabolite, M1, are highly bound to plasma proteins, with about 95% of the parent drug and M1 being bound . This high protein binding affects the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of vardenafil hydrochloride trihydrate is primarily within the smooth muscle cells of the corpus cavernosum, where it exerts its effects by inhibiting PDE5 and increasing cGMP levels. The compound’s activity is directed towards the relaxation of smooth muscle cells, facilitating increased blood flow and erection . Understanding the subcellular localization of vardenafil hydrochloride trihydrate is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
属性
IUPAC Name |
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one;trihydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4S.ClH.3H2O/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;;;;/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30);1H;3*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCDRHDULQYRTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.O.O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39ClN6O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30954704 | |
Record name | 2-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one--hydrogen chloride--water (1/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30954704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330808-88-3 | |
Record name | Vardenafil hydrochloride trihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330808883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one--hydrogen chloride--water (1/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30954704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vardenafil Hydrochloride Trihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VARDENAFIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M8S2CU0TS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。